molecular formula C8H11NO3S B013951 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate CAS No. 15471-17-7

3-(Pyridin-1-ium-1-yl)propane-1-sulfonate

Cat. No.: B013951
CAS No.: 15471-17-7
M. Wt: 201.25 g/mol
InChI Key: REEBJQTUIJTGAL-UHFFFAOYSA-N
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Description

3-(Pyridin-1-ium-1-yl)propane-1-sulfonate is a versatile chemical compound with distinctive properties. This organic sulfonate derivative possesses a pyridinium cation functional group attached to a propanesulfonate anion. It is known for its high water solubility, stability under physiological conditions, and unique fluorescent characteristics .

Preparation Methods

The synthesis of 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate typically involves the reaction of pyridine with 1,3-propanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Chemical Reactions Analysis

3-(Pyridin-1-ium-1-yl)propane-1-sulfonate undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-(Pyridin-1-ium-1-yl)propane-1-sulfonate is unique due to its combination of a pyridinium cation and a propanesulfonate anion. Similar compounds include:

This compound’s unique properties, such as its high water solubility and stability, make it particularly valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-pyridin-1-ium-1-ylpropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO3S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEBJQTUIJTGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044592
Record name 3-(Pyridinium-1-yl)propane-1-sulfonate
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Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Other Solid, White hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name Pyridinium, 1-(3-sulfopropyl)-, inner salt
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Record name 1-(3-Sulphonatopropyl)pyridinium
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CAS No.

15471-17-7
Record name 3-(1-Pyridinio)-1-propanesulfonate
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Record name 1-Pyridiniumpropane-3-sulfonate
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Record name Pyridinium, 1-(3-sulfopropyl)-, inner salt
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Record name 3-(Pyridinium-1-yl)propane-1-sulfonate
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Record name 1-(3-sulphonatopropyl)pyridinium
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Record name 1-PYRIDINIUMPROPANE-3-SULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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